1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

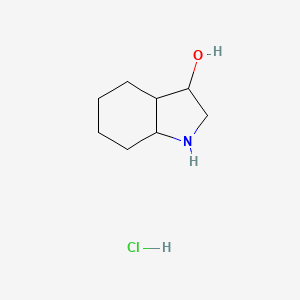

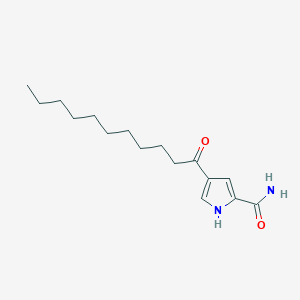

The compound “1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-nitrophenyl group suggests the presence of a nitro group (-NO2) attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The nitro group can be introduced through nitration reactions .Chemical Reactions Analysis

Nitrophenols, such as the 4-nitrophenyl group in this compound, can undergo reduction reactions to form aminophenols . The exact reactions that this specific compound would undergo depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Nitrophenols are typically yellow to pale yellow in color and are slightly soluble in water . Pyrazoles are generally stable compounds .Scientific Research Applications

Corrosion Inhibition in Petroleum Industry

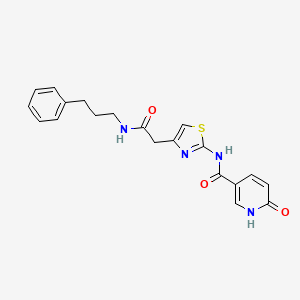

1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol derivatives have been explored for their corrosion inhibition properties. In a study, derivatives such as PZ-2, which includes a similar structural framework, demonstrated significant efficiency in mitigating corrosion of N80 steel in a simulated acidizing environment, common in the petroleum industry. This application is particularly relevant due to the need for sustainable and effective corrosion inhibitors in oil well stimulation processes (Singh et al., 2020).

Potential in Antibacterial and Antifungal Applications

Derivatives of 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol have been synthesized and evaluated for their biological activities, particularly antibacterial and antifungal properties. These compounds showed promising activity against various Gram-positive and Gram-negative bacterial strains and fungi, highlighting their potential as antimicrobial agents (Dhaduk & Joshi, 2022).

Application in Medicinal Chemistry

The compound and its derivatives have been used in the synthesis of novel structures with potential pharmacological activities. Research in this field involves exploring the antimicrobial properties of these derivatives, contributing to the discovery of new drugs and therapeutic agents. This includes studies focused on the synthesis and evaluation of antimicrobial activities of new functional derivatives, providing valuable insights into their potential medicinal applications (2021).

Safety And Hazards

properties

IUPAC Name |

2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-9-8-12(16)14(13-9)10-4-6-11(7-5-10)15(17)18/h4-8,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWIFCRKZAIWEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)

![4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2436780.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)

![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2436791.png)